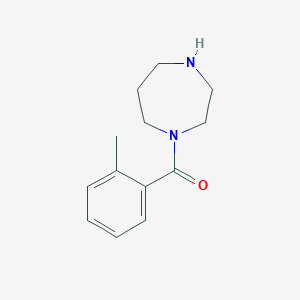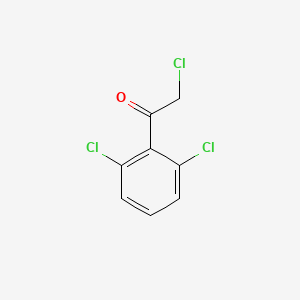
2-氯-1-(2,6-二氯苯基)乙酮
描述
“2-Chloro-1-(2,6-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H4Cl4O . It is also known as “2,6-Dichloroacetophenone” and "Ethanone, 1-(2,6-dichlorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2,6-dichlorophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学研究应用
手性中间体合成:此化合物用作抗真菌剂(如咪康唑和鲁利康唑)合成中的手性中间体。已经开发出创新的生物催化方法来对映选择性地合成这些中间体,从而显著提高了最终产物的收率和纯度 (Miao, Liu, He, & Wang, 2019); (Wei, Tang, Ni, Wang, Yi, Zhang, & Chen, 2019).
化学合成和药物开发:用于开发各种药物化合物的合成方法。例如,它的还原反应得到用于抗真菌药物和其他具有抗真菌活性的化合物合成中的关键中间体 (Sujatha, Rao, Bhagwat, & Soujanya, 2021); (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
晶体学和结构分析:该化合物已对其晶体结构和性质进行了研究,有助于更广泛地了解分子结构及其应用 (Sundar, Reddy, Vijayakumar, Natarajan, Suresh, & Lakshman, 2011).
计算化学研究:已经通过计算分析了它与其他化学物质(例如咪唑衍生物)的相互作用,为理论和计算化学领域做出了贡献 (Erdogan & Erdoğan, 2019).
新型催化和酶促工艺:已经进行了使用这种化合物开发新型催化和酶促工艺的研究,这对于工业规模的化学生产和药物合成具有影响 (Ni, Zhang, & Sun, 2012); (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
环境化学和光降解研究:它一直是环境化学中的研究课题,尤其是在光降解过程的背景下,有助于我们了解特定环境条件下的化学反应 (Climent & Miranda, 1997).
新型化学化合物的合成:研究还集中于使用 2-氯-1-(2,6-二氯苯基)乙酮作为起始原料合成新的化学化合物。这些化合物在包括药用化学在内的各个领域具有潜在应用 (Sherekar, Padole, & Kakade, 2022).
杂环化学:它已被用于合成各种杂环化合物,为有机化学领域的发展做出了贡献 (Moskvina, Shilin, & Khilya, 2015).
作用机制
Target of Action
Similar compounds have been used as intermediates in the synthesis of antifungal agents , suggesting that its targets may be related to fungal pathogens.
Mode of Action
It has been reported that similar compounds can be reduced to their corresponding alcohols by ketoreductases . This suggests that 2-Chloro-1-(2,6-dichlorophenyl)ethanone may interact with its targets through a reduction reaction catalyzed by specific enzymes.
Biochemical Pathways
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may affect pathways related to fungal growth and proliferation.
Result of Action
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may have antifungal effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-Chloro-1-(2,6-dichlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with short-chain dehydrogenase/reductase enzymes, which are involved in the reduction of ketones to alcohols . This interaction is crucial for the synthesis of certain antifungal agents.
Cellular Effects
The effects of 2-Chloro-1-(2,6-dichlorophenyl)ethanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the permeability of cell membranes, thereby affecting the mass transfer rate and solubility of certain compounds . These changes can have significant implications for cellular function and overall cell health.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(2,6-dichlorophenyl)ethanone exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(2,6-dichlorophenyl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(2,6-dichlorophenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s impact becomes more pronounced at higher concentrations . Toxicity studies have shown that high doses can lead to significant adverse effects on animal health.
Metabolic Pathways
2-Chloro-1-(2,6-dichlorophenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is reduced to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol by specific dehydrogenase/reductase enzymes, which are crucial for the synthesis of antifungal agents . These interactions highlight the compound’s role in metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(2,6-dichlorophenyl)ethanone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and permeability . These factors determine how the compound is taken up and distributed within cells.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(2,6-dichlorophenyl)ethanone is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
2-chloro-1-(2,6-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSOXPYZEQTVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


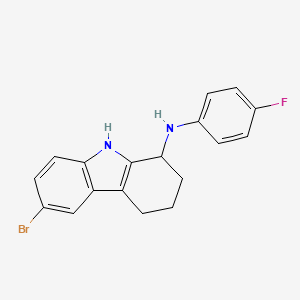
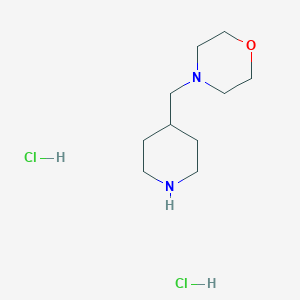
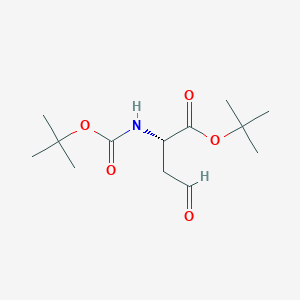
![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)



![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
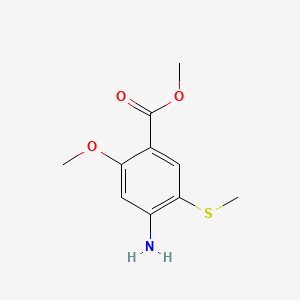
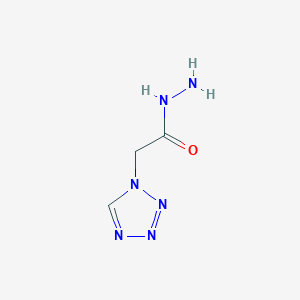


![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
